molecular formula C10H12O3 B077039 Ethyl (R)-(-)-mandelate CAS No. 10606-72-1

Ethyl (R)-(-)-mandelate

Cat. No. B077039
CAS RN: 10606-72-1
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-SECBINFHSA-N
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Description

Ethyl (R)-(-)-mandelate is a chemical compound that has been the subject of various studies, particularly focusing on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

A novel method for synthesizing D/L-ethyl mandelate has been introduced, utilizing mandelonitrile, absolute alcohol, and concentrated sulfuric acid through alcoholysis. The product's quality and yield are influenced by factors such as reaction temperature and the ratio of mandelonitrile to absolute alcohol (Yin, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl chloride, has been determined using electron-diffraction data and spectroscopic moments of inertia, providing insights into the structural aspects of ethyl compounds (Hirota, Iijima, & Kimura, 1978).

Chemical Reactions and Properties

Ethyl mandelate's reaction with chromic acid highlights its chemical behavior. This oxidation reaction is first order with respect to the oxidant, ester, and hydrogen ions, leading to Ph·CO·CO2Et as the main product (Jha & Bakore, 1971).

Physical Properties Analysis

Studies on ethylene, a related compound, reveal insights into physical properties such as polymerization reactions and molecular weight distributions, which can be relevant to understanding ethyl (R)-(-)-mandelate's physical properties (Gates et al., 2000).

Chemical Properties Analysis

The chemical properties of ethyl compounds, including reactivity and interaction with other chemicals, can be inferred from studies on similar compounds. For instance, the polymerization of ethylene catalyzed by Ni(II) complexes provides insights into the chemical behavior of ethyl compounds under catalytic conditions (Saini, Stokes, & Sigman, 2013).

Scientific Research Applications

  • Use in Artificial Flavorings and Perfumes : Ethyl mandelate is used in artificial flavorings and perfumes. It has been identified as one of the best repellents against mosquitoes and black flies (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

  • Precursor for Synthesis of Medicines and Pesticides : It serves as a precursor in the synthesis of various medicines and pesticides (Rafiee et al., 2004).

  • Synthesis of Analgesic Enantiomers : Both enantiomers of E-3710, a novel analgesic, were prepared using ethyl (R)-mandelate in a practical resolution method (Hueso-Rodríguez, Berrocal, Gutierrez, Farré, & Frigola, 1993).

  • Enantioselective Catalytic Arylation : Ethyl (R)-mandelate derivatives are produced through enantioselective catalytic arylation using organoboron reagents and Rh(I)–phosphane and phosphane–phosphite catalysts (Marques, Dindaroglu, Schmalz, & Burke, 2014).

  • Enzyme-Catalyzed Reactions : It has been used in studies exploring enzyme-catalyzed reactions, such as the hydrolytic resolution of (R,S)-ethyl mandelate in biphasic media using Klebsiella oxytoca hydrolase (Wang & Tsai, 2005).

  • Optical Resolution and Biocatalysis : Ethyl (R)-mandelate is significant in the field of biocatalysis, particularly in the optical resolution of various compounds and the improvement of enzyme activity and enantioselectivity (Wang, Tsai, & Chen, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if Ethyl ®-(-)-mandelate were used as a pharmaceutical, its mechanism of action would depend on the specific biological pathway it interacts with .

Safety and Hazards

The safety and hazards associated with a compound like Ethyl ®-(-)-mandelate would depend on its specific properties. It’s important to consult a Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research into a compound like Ethyl ®-(-)-mandelate would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

ethyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147492
Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-(-)-mandelate

CAS RN

10606-72-1
Record name (-)-Ethyl mandelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the enzymatic synthesis of ethyl (R)-(-)-mandelate advantageous?

A1: Traditional chemical synthesis of chiral molecules like ethyl (R)-(-)-mandelate often involves harsh conditions and can be environmentally unfriendly. Utilizing enzymes offers a greener alternative. The research highlights the use of a thermophilic alcohol dehydrogenase (ADH) from Thermus thermophilus (ADHTt) []. This enzyme exhibits high enantioselectivity, meaning it primarily produces the desired (R)-enantiomer of ethyl mandelate. Additionally, ADHTt functions at high temperatures [], which can be beneficial for industrial applications by increasing reaction rates and reducing the risk of contamination.

Q2: How efficient is the ADHTt enzyme in producing ethyl (R)-(-)-mandelate?

A2: The research demonstrates that ADHTt, coupled with an NADH-recycling system, can achieve high enantiomeric excess (ee) in synthesizing ethyl (R)-(-)-mandelate. Specifically, it yields the product with a 95% ee []. This high enantioselectivity is crucial, as different enantiomers of a molecule can have vastly different biological activities.

Q3: Beyond ethyl (R)-(-)-mandelate, what other substrates does ADHTt show activity towards?

A3: Research indicates that ADHTt exhibits a preference for reducing aromatic ketones and α-keto esters []. For instance, it effectively reduces acetophenone, 2,2,2-trifluoroacetophenone, and α-tetralone to their corresponding alcohols with high enantioselectivity []. This broad substrate specificity suggests that ADHTt and similar enzymes could be valuable tools for the synthesis of various chiral compounds.

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